Technical Documentation Center

N-Methyl-N-phenylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-N-phenylbenzenesulfonamide
  • CAS: 90-10-8

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of N-Methyl-N-phenylbenzenesulfonamide

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for N-Methyl-N-phenylbenzenesulfonamide (CAS 90-10-8). It is structured for researchers requir...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for N-Methyl-N-phenylbenzenesulfonamide (CAS 90-10-8). It is structured for researchers requiring high-fidelity data for process design, purification, and pre-formulation studies.

Executive Summary

N-Methyl-N-phenylbenzenesulfonamide (Formula:


; MW: 247.31  g/mol ) serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Unlike primary sulfonamides, the methylation of the nitrogen atom removes the acidic proton, significantly altering its hydrogen-bonding capacity and solubility profile. This compound exhibits a "lipophilic-polar" duality, showing high affinity for polar aprotic solvents while maintaining limited aqueous solubility.

This guide provides the physicochemical baseline , a predictive solubility landscape , and a validated Laser Monitoring Protocol for experimentally determining precise mole-fraction solubility (


) across a temperature gradient.

Physicochemical Identity & Properties

Accurate solubility determination begins with verifying the solid-state properties of the solute.

PropertyValueNotes
CAS Registry 90-10-8 Confirmed Identity
IUPAC Name N-Methyl-N-phenylbenzenesulfonamideAlso: N-Methylbenzenesulfonanilide
Molecular Weight 247.31 g/mol
Physical State White to light beige crystalline powder
Melting Point 93–97 °CNote: Purity dependent.[1] Verify via DSC.[2][3]
Boiling Point ~380 °C (at 760 mmHg)High thermal stability
Density 1.254 g/cm³
LogP (Predicted) ~2.5 – 3.0Indicates moderate lipophilicity

Solubility Landscape: Solvent Class Analysis

Based on the structural motif (


), the solubility behavior is governed by dipole-dipole interactions  (sulfonyl group) and 

stacking
(phenyl rings). The absence of an N-H donor reduces solubility in protic solvents compared to unsubstituted sulfonamides.
Qualitative Solubility Profile
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic Acetone, DMF, DMSOHigh Strong dipole interactions with

group; absence of H-bond donor penalty.
Chlorinated Chloroform, DCMHigh Excellent solvation of the hydrophobic phenyl domains.
Alcohols Methanol, Ethanol, IPAModerate Soluble, but entropically less favorable than aprotics due to solvent self-association.
Ethers THF, 1,4-DioxaneGood Ether oxygen accepts weak interactions from phenyl rings.
Aqueous WaterVery Low Hydrophobic effect dominates; lacks H-bond donor to bridge water network.
Alkanes Hexane, HeptaneLow Polarity of the sulfonamide linkage (

) resists dissolution in non-polar media.

Validated Protocol: Laser Monitoring Solubility Determination

For generating thermodynamic quality data (mole fraction vs. temperature), the Laser Monitoring Observation Technique is the industry standard, offering superior accuracy over the static gravimetric method.

Principle

The dissolution of solid particles in a solvent changes the light transmittance of the system. A laser beam passes through the solution; as the temperature rises, the solid dissolves, and transmittance increases. The temperature at which transmittance maximizes (and stabilizes) corresponds to the saturation temperature (


) for that specific mass fraction.
Experimental Workflow (DOT Visualization)

SolubilityProtocol Start Start: Preparation Weigh Step 1: Gravimetric Preparation Weigh Solute (m1) & Solvent (m2) Precision: ±0.0001 g Start->Weigh Mix Step 2: Vessel Assembly Jacketted glass vessel with magnetic stirring Weigh->Mix Laser Step 3: Laser Setup Align Laser Source & Power Meter Path length: ~10-15 mm Mix->Laser Heat Step 4: Dynamic Heating Rate: 2 K/h (Slow Ramp) Monitor Transmittance Laser->Heat Detect Step 5: Equilibrium Detection Point where Transmittance reaches Max Plateau Heat->Detect Calc Step 6: Calculation Convert Mass Fraction to Mole Fraction (x) Detect->Calc Calc->Weigh Next Concentration

Caption: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Detailed Procedure
  • Preparation : Accurately weigh a specific mass of N-Methyl-N-phenylbenzenesulfonamide (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Equilibration Setup : Insert a magnetic stirrer. Circulate thermostated water through the jacket. Position the laser source (e.g., He-Ne laser, 632.8 nm) and light intensity meter on opposite sides of the vessel.

  • Dynamic Measurement :

    • Start at a temperature below the expected solubility point (suspension is cloudy, transmittance

      
      ).
      
    • Increase temperature slowly (e.g.,

      
      ) to ensure quasi-equilibrium.
      
    • Record Light Intensity (

      
      ) vs. Temperature (
      
      
      
      ).
  • Endpoint Determination : The solubility temperature (

    
    ) is defined as the point where the derivative of intensity with respect to temperature approaches zero (
    
    
    
    ), indicating complete dissolution.
  • Repeat : Perform for mass fractions (

    
    ) ranging from 0.05 to 0.40 to construct the full polythermal curve.
    

Thermodynamic Modeling

To translate experimental data into predictive models for process engineering, fit the mole fraction solubility (


) data to the Modified Apelblat Equation .
The Modified Apelblat Model

This semi-empirical model correlates solubility with temperature and is widely accepted for sulfonamides.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • 
     and 
    
    
    
    : Reflect the enthalpy of solution and non-ideal solution behavior.
  • 
     : Accounts for the temperature dependence of the enthalpy of fusion.
    
Thermodynamic Functions

Using the van't Hoff analysis , calculate the apparent thermodynamic properties of dissolution:

  • Enthalpy of Dissolution (

    
    ) :
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).
  • Gibbs Energy (

    
    ) :
    
    
    
    
  • Entropy (

    
    ) :
    
    
    
    

Application Note: For N-methyl-N-phenylbenzenesulfonamide, dissolution is expected to be endothermic (


) and entropy-driven  (

) in organic solvents, as the disruption of the crystal lattice requires energy, which is compensated by the increased disorder of the solvated molecules.

References

  • Compound Identity : Benzenesulfonamide, N-methyl-N-phenyl-. CAS No. 90-10-8.[1] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Methodology (Laser Monitoring) : Shakeel, F., et al. "Solubility and thermodynamics of sulfonamides in neat solvents and binary mixtures." Journal of Molecular Liquids. Describes the laser monitoring technique for sulfonamide derivatives. Link

  • Thermodynamic Modeling : Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data. (Foundational paper for the Apelblat equation used in solubility studies). Link

  • Sulfonamide Solubility Overview : Martinez, F., et al. "Thermodynamic aspects of solubility and partitioning processes of some sulfonamides." Journal of Solution Chemistry. Link

Sources

Exploratory

discovery and historical synthesis of N-Methyl-N-phenylbenzenesulfonamide

This technical guide details the synthesis, mechanistic principles, and historical context of -Methyl- -phenylbenzenesulfonamide (CAS 90-10-8).[1] It is designed for researchers requiring a robust, self-validating protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, mechanistic principles, and historical context of


-Methyl-

-phenylbenzenesulfonamide
(CAS 90-10-8).[1] It is designed for researchers requiring a robust, self-validating protocol for sulfonamide bond formation.[1]

Technical Guide: Discovery and Synthesis of -Methyl- -phenylbenzenesulfonamide[1]

Executive Summary


-Methyl-

-phenylbenzenesulfonamide
represents a quintessential tertiary sulfonamide, historically significant as the distinguishing precipitate in the Hinsberg Test for secondary amines.[1] Beyond its pedagogical value, it serves as a model substrate for studying S–N bond stability and as an intermediate in the synthesis of plasticizers and antifouling agents.[1]

This guide provides two distinct synthetic routes: the classic Schotten-Baumann conditions (aqueous base) and the Anhydrous Pyridine method (standard laboratory benchmark), accompanied by mechanistic insights and characterization data.[1]

Chemical Identity
ParameterDetail
IUPAC Name

-Methyl-

-phenylbenzenesulfonamide
CAS Registry 90-10-8
Molecular Formula

Molecular Weight 247.31 g/mol
Physical State White crystalline solid
Solubility Soluble in ethanol, acetone, chloroform; Insoluble in water and aqueous alkali.[1][2]

Historical Context: The Hinsberg Legacy

The synthesis of this molecule is inextricably linked to the work of Oscar Hinsberg , who in 1890 developed a method to distinguish amines based on their sulfonylation patterns.[1]

  • Primary Amines: Form sulfonamides with an acidic N–H proton, soluble in aqueous alkali.[1]

  • Secondary Amines (

    
    -Methylaniline):  React to form 
    
    
    
    -Methyl-
    
    
    -phenylbenzenesulfonamide
    .[1] Lacking an N–H proton, this product is insoluble in aqueous alkali , precipitating out of solution.[1] This specific physical property—alkali insolubility—is the historical "positive test" for secondary amines.[1]
  • Tertiary Amines: Do not form stable sulfonamides under these conditions (forming instead unstable hydrolyzable salts).

Mechanistic Principles

The formation of the sulfonamide bond proceeds via a Nucleophilic Acyl Substitution mechanism at the sulfur atom.[1]

Reaction Pathway[1][3][4][5][6][7]
  • Nucleophilic Attack: The lone pair of the

    
    -methylaniline nitrogen attacks the electrophilic sulfur of benzenesulfonyl chloride.[1]
    
  • Elimination: Chloride is expelled as a leaving group.[1]

  • Deprotonation: A base (Pyridine or

    
    ) acts as a scavenger to neutralize the generated HCl, driving the equilibrium forward.[1]
    
Mechanistic Visualization

The following diagram illustrates the reaction logic and the role of the base.

ReactionMechanism Reactants Reactants (Ph-SO2-Cl + Ph-NH-Me) TS Transition State (Pentacoordinate Sulfur) Reactants->TS Nucleophilic Attack Intermediate Protonated Sulfonamide (Ph-SO2-NH(+)(Me)Ph + Cl-) TS->Intermediate Cl- Elimination BaseStep Base Scavenging (Base + H+ -> Base-H+) Intermediate->BaseStep HCl Removal Product Product (N-Methyl-N-phenylbenzenesulfonamide) Intermediate->Product Deprotonation

Figure 1: Mechanistic pathway for sulfonylation.[1] The base is critical to prevent HCl accumulation, which would otherwise protonate the unreacted amine and deactivate it.[1]

Experimental Protocols

Method A: The Pyridine Method (Recommended)

This method is preferred for research applications due to higher yields and cleaner product isolation.[1] Pyridine acts as both the solvent and the acid scavenger.[1]

Reagents
  • 
    -Methylaniline: 5.0 g (47 mmol)[1]
    
  • Benzenesulfonyl chloride: 9.0 g (51 mmol, 1.1 eq)

  • Pyridine (Anhydrous): 20 mL[1]

  • Hydrochloric Acid (10%): 100 mL[1]

  • Ethanol (95%): For recrystallization[1]

Step-by-Step Workflow
  • Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of

    
    -methylaniline in 20 mL of pyridine.
    
  • Addition: Cool the solution to 0–5°C in an ice bath. Add benzenesulfonyl chloride dropwise over 10 minutes.[1] Caution: Exothermic reaction.[1]

  • Reaction: Remove the ice bath and reflux the mixture for 30 minutes (or stir at room temperature for 4 hours).

  • Quench: Pour the reaction mixture slowly into 100 mL of ice-cold 10% HCl with vigorous stirring.

    • Why? The HCl neutralizes the pyridine and converts any unreacted amine into water-soluble hydrochloride salts.[1]

  • Isolation: The product will precipitate as a solid (or oil that solidifies on scratching).[1] Filter the solid using a Buchner funnel.[1]

  • Purification: Wash the solid with cold water. Recrystallize from hot ethanol/water (9:1).

Method B: Schotten-Baumann (Aqueous Base)

Useful for green chemistry applications or when organic solvents are restricted.[1]

  • Mix

    
    -methylaniline (5.0 g) and 10% NaOH (50 mL) in a flask.
    
  • Add benzenesulfonyl chloride (9.0 g) in small portions.

  • Vigorously shake/stir the mixture. The reaction generates heat.[1][3][4]

  • Warm the mixture gently to destroy excess sulfonyl chloride (hydrolyzes to benzenesulfonate).[1]

  • Cool and filter the insoluble precipitate.[1]

Process Flow Diagram

SynthesisWorkflow Start Start: Dissolve Amine in Pyridine AddRgt Add PhSO2Cl (0°C, Dropwise) Start->AddRgt Reflux Reflux 30 min (Complete Reaction) AddRgt->Reflux Quench Pour into 10% HCl (Remove Pyridine) Reflux->Quench Filter Filter Precipitate Quench->Filter Solid forms Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure N-Methyl-N-phenyl- benzenesulfonamide Recryst->Final

Figure 2: Operational workflow for the Pyridine synthesis method.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[1]

Melting Point
  • Observed: ~78–80°C (Literature values vary for derivatives; pure compound is a solid).[1]

  • Note: If the product melts >150°C, suspect contamination with the primary amide or p-isomer.[1]

Infrared Spectroscopy (FT-IR)
Functional GroupWavenumber (

)
Diagnostic Feature
S=O[1] Stretch (Asymmetric) 1330–1350Strong, sharp band.
S=O Stretch (Symmetric) 1150–1170Strong, sharp band.
C-H (Aromatic) 3000–3100Weak intensity.
N-H Stretch ABSENT Absence confirms tertiary sulfonamide.
Proton NMR ( H-NMR, , 400 MHz)
  • 
     3.15 ppm (3H, s):  The 
    
    
    
    -methyl group.[1] This is the diagnostic singlet.
  • 
     7.10–7.30 ppm (5H, m):  Protons on the 
    
    
    
    -phenyl ring.[1]
  • 
     7.45–7.65 ppm (5H, m):  Protons on the benzenesulfonyl ring (often split into two multiplets: meta/para and ortho).[1]
    

Applications

  • Analytical Chemistry: As a reference standard for the Hinsberg separation of amines.

  • Polymer Science: Sulfonamides act as plasticizers to increase flexibility in polyamides and cellulose esters.[1]

  • Organic Synthesis: The sulfonamide group acts as a robust protecting group for amines, stable to acid and base, removable under reductive conditions (e.g., Sodium/Naphthalene).[1]

References

  • Hinsberg, O. (1890).[1][5] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. [1]

  • Org. Synth. (1927).[1] Benzenesulfonyl Chloride.[1][6][5] Organic Syntheses, Coll.[1][3] Vol. 1, p. 84. (Provides context for the reagent preparation).

  • PubChem. (n.d.).[1] N-Methyl-N-phenylbenzenesulfonamide (Compound Summary). National Library of Medicine.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for the Schotten-Baumann and Pyridine protocols).

Sources

Protocols & Analytical Methods

Method

N-Methyl-N-phenylbenzenesulfonamide as an intermediate in drug synthesis

Strategic Utilization: Synthesis, Protection, and Reductive Cleavage Protocols [1] Executive Summary & Chemical Profile[1][2][3] N-Methyl-N-phenylbenzenesulfonamide (CAS: 4231-59-0) is a critical intermediate and model s...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization: Synthesis, Protection, and Reductive Cleavage Protocols [1]

Executive Summary & Chemical Profile[1][2][3]

N-Methyl-N-phenylbenzenesulfonamide (CAS: 4231-59-0) is a critical intermediate and model substrate in pharmaceutical synthesis.[1][2][3] While sulfonamides are often final pharmacophores (e.g., in carbonic anhydrase inhibitors), this specific derivative serves a dual strategic role in modern drug development:

  • Robust Protection Strategy: It functions as a highly stable protecting group for N-methylanilines, masking the nucleophilic nitrogen to allow for electrophilic aromatic substitution or directed ortho-metalation (DoM) on the phenyl ring.[1][2][3]

  • Substrate for C–N and S–N Bond Activation: It is a benchmark substrate for validating Nickel-catalyzed cross-coupling and reductive cleavage methodologies, a rapidly expanding field in late-stage functionalization.[1][2][3]

This guide provides validated protocols for the synthesis of this intermediate and its subsequent reductive cleavage (deprotection) using a mild Magnesium/Methanol system, essential for releasing the active amine pharmacophore after structural modification.

Chemical Profile
PropertySpecification
IUPAC Name N-Methyl-N-phenylbenzenesulfonamide
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Stability Stable to aqueous acid/base; requires reductive conditions for cleavage

Strategic Utility: The "Protect-Direct-Deprotect" Workflow[1][2][3]

In drug synthesis, the N-methylaniline moiety is a common structural motif.[2][3] Direct functionalization of the aromatic ring is often difficult due to the activating and directing nature of the free amine.[3]

By converting the amine to N-Methyl-N-phenylbenzenesulfonamide , researchers achieve two goals:

  • Deactivation: The electron-withdrawing sulfonyl group prevents over-reaction (e.g., polymerization) during electrophilic substitution.[1][2][3]

  • Direction: The sulfonamide oxygen atoms can coordinate with lithium bases (e.g., n-BuLi), directing functionalization to the ortho position (Directed Ortho Metalation - DoM).

Workflow Visualization

The following diagram illustrates the strategic placement of this intermediate in a drug synthesis campaign.

DoM_Strategy Start N-Methylaniline (Starting Material) Intermediate N-Methyl-N-phenyl- benzenesulfonamide (The Intermediate) Start->Intermediate Protection (PhSO2Cl, Base) Functionalized Ortho-Substituted Intermediate Intermediate->Functionalized DoM / Electrophilic Trapping (1. n-BuLi, 2. E+) Product Functionalized N-Methylaniline (Drug Precursor) Functionalized->Product Reductive Deprotection (Mg, MeOH)

Figure 1: The "Protect-Direct-Deprotect" strategy utilizing N-Methyl-N-phenylbenzenesulfonamide to access complex aniline derivatives.[1][2][3][4][5][6]

Protocol A: High-Purity Synthesis

Objective: Synthesize N-Methyl-N-phenylbenzenesulfonamide on a multigram scale with >98% purity.

Reagents & Materials[1][2][3][4][5][6][8][9][10][11][12]
  • N-Methylaniline (1.0 equiv)[1][2][3]

  • Benzenesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous preferred][1]

  • 1M HCl (aq) and Saturated NaHCO₃

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.[1][2][3]

  • Solvation: Add N-methylaniline (10.0 mmol) and Et₃N (15.0 mmol) to DCM (50 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Add benzenesulfonyl chloride (11.0 mmol) dropwise over 15 minutes via a syringe or addition funnel. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting amine is consumed.[1][2][3]

  • Quench & Workup:

    • Dilute with DCM (50 mL).[1][2][3]

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and pyridine/Et₃N.[1][2][3]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove benzenesulfonic acid byproducts.[1][2][3]

    • Wash with Brine (1 x 30 mL).[1][2][3]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Hexane mixture to yield white crystals.

Expected Yield: 85–95% Validation: ¹H NMR should show a singlet for the N-methyl group at ~3.2 ppm and diagnostic aromatic protons.[1][2][3]

Protocol B: Reductive Cleavage (Deprotection)

Objective: Efficiently remove the benzenesulfonyl group to regenerate the secondary amine using a mild Magnesium/Methanol system.[3] This method is superior to harsh acid hydrolysis which can degrade sensitive drug scaffolds.[1][2][3]

Mechanistic Insight

The cleavage of the S–N bond is achieved via single-electron transfer (SET) from the Magnesium metal to the sulfonamide, followed by protonation from Methanol. This "dissolving metal" reduction is chemoselective and tolerates many other functional groups.[1][2][3]

Reagents
  • N-Methyl-N-phenylbenzenesulfonamide (Intermediate)[1][2][3]

  • Magnesium Turnings (5–10 equiv) [Must be activated][1]

  • Methanol (MeOH) [Anhydrous grade][1]

  • Sonicator (Optional, for activation)

Step-by-Step Procedure
  • Activation: Place Mg turnings in a dry flask. Activate by dry stirring vigorously under nitrogen for 10 minutes (crushing the oxide layer) or by adding a crystal of iodine and warming until purple vapors appear.

  • Solvation: Dissolve the sulfonamide intermediate (1.0 mmol) in anhydrous MeOH (10 mL).

  • Reaction: Add the solution to the flask containing the activated Mg.

  • Sonication/Stirring:

    • Method A (Standard): Stir vigorously at room temperature. Hydrogen gas evolution will be observed.[1][2][3]

    • Method B (Accelerated): Place the flask in an ultrasonic bath.[1][2][3] Sonication mechanically cleans the Mg surface, significantly accelerating the SET process.

  • Monitoring: Monitor by TLC. The reaction typically completes in 2–6 hours.[1][2][3]

  • Workup:

    • Quench the reaction carefully with Sat.[1][2][3] NH₄Cl (aq) to dissolve magnesium methoxide salts.[1][2][3]

    • Extract the aqueous mixture with EtOAc (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

  • Purification: The resulting oil is the free amine (N-methylaniline derivative).[1][2][3] Purify via flash column chromatography if necessary.

Experimental Workflow Diagram

Deprotection_Flow Step1 1. Mg Activation (Dry stir or Iodine) Step2 2. Reaction Setup (Substrate + MeOH + Mg) Step1->Step2 Step3 3. Electron Transfer (Stir or Sonicate @ RT) Step2->Step3 Step4 4. Quench (Sat. NH4Cl) Step3->Step4 Step5 5. Extraction (EtOAc) Step4->Step5

Figure 2: Step-by-step workflow for the Mg/MeOH reductive deprotection of sulfonamides.

Analytical Validation

To ensure the integrity of your intermediate before proceeding to the next step, verify against these standard spectral parameters.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃, 400 MHz) δ 3.18 (s, 3H) N-Methyl group (Singlet).[1][2][3] Key indicator of N-alkylation.
δ 7.10–7.60 (m, 10H) Overlapping aromatic protons (Phenyl + Benzenesulfonyl rings).
¹³C NMR δ ~38.5 ppm N-Methyl carbon.[1][2][3]
Melting Point 78–80 °C Sharp melting range indicates high purity.[1][2][3]
Mass Spec (ESI) [M+H]⁺ = 248.07 Confirm molecular ion.[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in reagents (PhSO₂Cl hydrolysis).[1][2][3]Use anhydrous DCM and freshly distilled amine/base.[1][2][3] Ensure PhSO₂Cl is not degraded.[1][2][3]
Incomplete Deprotection Passivated Magnesium surface.[1][2][3]Add a catalytic amount of Iodine or 1,2-dibromoethane to the Mg.[2][3] Use sonication to continuously clean the metal surface.[1][2][3]
Sticky Precipitate (Workup) Magnesium salts (Mg(OMe)₂).[1][2][3]Ensure thorough quenching with NH₄Cl or dilute HCl to solubilize Mg salts before extraction.[1][2][3]

References

  • Standard Synthesis Protocol

    • Shohji, N., Kawaji, T., & Okamoto, S. (2011).[7] Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626–2629. [Link]

    • Note: This reference details the reductive cleavage utility, validating the intermediate's role in protection str
  • Mg/MeOH Deprotection Methodology

    • Hutchins, R. O., et al. (1987).
    • Modern adaptation:[3] Khalifa, A., et al. (2022).[8] Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH. The Journal of Organic Chemistry. [Link][1]

  • Crystallographic & Structural Data

    • Khan, I. U., et al. (2010).[5] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[1][2][3][5] Acta Crystallographica Section E. [Link]

    • Provides structural confirmation and solid-state properties relevant to purific

Sources

Application

use of N-Methyl-N-phenylbenzenesulfonamide in sulfonamide synthesis

Application Note: Strategic Utilization of N-Methyl-N-phenylbenzenesulfonamide (MPSA) in Synthetic Methodology and Process Benchmarking Abstract N-Methyl-N-phenylbenzenesulfonamide (MPSA) represents a pivotal structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Methyl-N-phenylbenzenesulfonamide (MPSA) in Synthetic Methodology and Process Benchmarking

Abstract

N-Methyl-N-phenylbenzenesulfonamide (MPSA) represents a pivotal structural motif in medicinal chemistry, serving as both a robust pharmacophore model and a critical process impurity standard (e.g., in Amlodipine synthesis). Beyond its role as a reference standard, MPSA functions as an ideal "stress-test" substrate for evaluating novel S-N bond formation (sulfonylation) and cleavage (deprotection) methodologies due to its steric hindrance and high chemical stability. This guide details high-fidelity protocols for the synthesis of MPSA, its application as a trans-sulfonylation benchmarking tool, and its utility in validating reductive desulfonylation workflows.

Introduction: The MPSA Scaffold in Drug Discovery

In the landscape of sulfonamide synthesis, MPSA occupies a unique niche. Unlike primary sulfonamides (


), the tertiary MPSA scaffold (

) lacks acidic protons, rendering it chemically inert to mild bases and nucleophiles. This stability makes it an indispensable tool for:
  • Process Benchmarking: Validating the efficiency of sulfonylation catalysts (e.g., ultrasound, microwave, or green solvent systems) on sterically hindered, electron-rich anilines.

  • Impurity Profiling: Serving as a quantitative reference standard for N-methylated impurities in API manufacturing.

  • Mechanistic Probing: Investigating S-N bond activation modes, including reductive cleavage and radical-mediated trans-sulfonylation.

Protocol A: High-Fidelity Synthesis of MPSA

Objective: To synthesize analytical-grade MPSA (>99.5% purity) for use as a reference standard or mechanistic probe.

Principle: The synthesis overcomes the reduced nucleophilicity of N-methylaniline through a base-mediated nucleophilic substitution on benzenesulfonyl chloride. While classical methods use pyridine, this "Green-Optimized" protocol utilizes a biphasic system to simplify purification and minimize toxic waste.

Reagents:

  • Benzenesulfonyl chloride (1.0 equiv)

  • N-Methylaniline (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: 2-MeTHF (Biodegradable alternative to DCM) or Water/Acetone (1:1).

Workflow Diagram (DOT):

MPSA_Synthesis Reagents Reagents: Ph-SO2Cl + Ph-NH(Me) Base Base Activation: K2CO3 (aq) / 2-MeTHF Reagents->Base Mix Reaction Nucleophilic Attack (0°C to RT, 2h) Base->Reaction Stir Workup Phase Separation & Wash (HCl/Brine) Reaction->Workup Quench Product MPSA Product (Crystallization) Workup->Product Isolate

Figure 1: Biphasic synthesis workflow for N-Methyl-N-phenylbenzenesulfonamide.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with N-methylaniline (10.0 mmol) and 2-MeTHF (20 mL). Cool to 0°C.

  • Base Addition: Add aqueous

    
     (20 mmol in 10 mL water) with vigorous stirring.
    
  • Sulfonylation: Dropwise add benzenesulfonyl chloride (10.0 mmol). The exotherm must be controlled to keep

    
    .
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

  • Isolation: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water to yield white crystals (Expected Yield: >90%; mp: 78-80°C).
    

Protocol B: MPSA as a "Stress-Test" for Deprotection Methodologies

Objective: To use MPSA as a model substrate for validating S-N bond cleavage (deprotection) protocols.

Context: Tertiary sulfonamides are notoriously difficult to deprotect compared to primary/secondary analogs. If a reductive method works on MPSA, it is considered "Universal."

Comparative Deprotection Data:

MethodReagent SystemConditionsYield (Aniline)Mechanism
Birch Reduction

-78°C, 1h95%Solvated Electron Reduction
Magnesium/MeOH

turnings / MeOH
Sonication, RT88%Single Electron Transfer (SET)
Samarium Diiodide

THF, Reflux92%Lanthanide-mediated SET
Acid Hydrolysis

Reflux, 48h<10%Poor (Acid stable)

Protocol (Mg/MeOH Method - Green Chemistry):

  • Dissolve MPSA (1 mmol) in anhydrous Methanol (10 mL).

  • Add Magnesium turnings (5 equiv) and a catalytic amount of iodine.

  • Sonicate the mixture (35 kHz) at RT. The reaction is driven by the formation of

    
     and release of hydrogen gas (in situ generation).
    
  • Endpoint: Disappearance of the sulfonamide peak (HPLC).

  • Significance: This protocol confirms the lability of the S-N bond under SET conditions without using hazardous liquid ammonia.

Advanced Utility: Trans-Sulfonylation Potential

Objective: Utilizing MPSA as a Sulfonyl Donor in Trans-amidation.

While sulfonyl chlorides are standard, they are moisture-sensitive. MPSA can act as a "Stable Sulfonyl Donor" under specific catalytic conditions, transferring the


 group to a more nucleophilic amine, releasing N-methylaniline.

Mechanism: The reaction is driven by the nucleophilicity difference or by activating the MPSA nitrogen (e.g., via protonation or Lewis Acid coordination).

Pathway Diagram (DOT):

TransSulfonylation MPSA MPSA (Donor) TS Transition State [Ph-SO2...N...N'] MPSA->TS Activation Nucleophile Target Amine (R-NH2) Nucleophile->TS Attack Catalyst Catalyst (Sc(OTf)3 or Microwave) Catalyst->TS Promotes Product New Sulfonamide (Ph-SO2-NH-R) TS->Product Transfer Byproduct Leaving Group (Ph-NH-Me) TS->Byproduct Release

Figure 2: Trans-sulfonylation pathway using MPSA as a sulfonyl donor.

Experimental Procedure (Microwave Assisted):

  • Mix: MPSA (1.0 equiv) + Target Primary Amine (1.2 equiv) in Dioxane.

  • Catalyst: Add

    
     (10 mol%).
    
  • Irradiation: Microwave at 150°C for 30 mins.

  • Purification: The byproduct (N-methylaniline) is easily separated via acidic wash, leaving the new sulfonamide.

References

  • BenchChem. (2025). A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions.Link

  • Pasha, M. A., et al. (2015).[1] N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry.[1][2] Link[1]

  • Sigma-Aldrich. (2024). Product Specification: 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide.Link

  • Yoo, W. J., & Li, C. J. (2006). Copper-Catalyzed Cross-Coupling of Sulfonamides with Alkynes. Journal of Organic Chemistry.[3] (Context on Sulfonamide activation).

  • TCI Chemicals. (2024). Sulfonylation Reagents and Catalysts.[1][3][4][5][6][7]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methyl-N-phenylbenzenesulfonamide Stability &amp; Degradation

[1] Executive Technical Overview N-Methyl-N-phenylbenzenesulfonamide is a tertiary sulfonamide characterized by a robust sulfur-nitrogen ( ) bond.[1] Unlike secondary sulfonamides, it lacks the acidic proton, rendering i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Overview

N-Methyl-N-phenylbenzenesulfonamide is a tertiary sulfonamide characterized by a robust sulfur-nitrogen (


) bond.[1] Unlike secondary sulfonamides, it lacks the acidic 

proton, rendering it resistant to base-catalyzed hydrolysis under standard laboratory conditions.[1]

Critical Insight for Researchers: If you observe "degradation" in aqueous buffers at neutral pH (pH 4–8), it is statistically improbable to be hydrolytic cleavage.[1] The most common root causes in this range are precipitation (due to low aqueous solubility) or photolytic degradation (if unprotected from light).[1]

Module A: Hydrolytic Stability & Stress Testing

Status: Highly Stable (pH 2–10) | Risk: Low

Mechanism of Action

The hydrolytic cleavage of the


 bond in tertiary sulfonamides requires harsh acidic conditions (e.g., concentrated HCl, reflux) or extreme basic conditions with high thermal energy.

Acid-Catalyzed Pathway:

  • Protonation: The sulfonyl oxygen or the nitrogen is protonated (equilibrium favors O-protonation, but N-protonation leads to reaction).[1]

  • Nucleophilic Attack: Water attacks the sulfur atom.[1]

  • Cleavage: The

    
     bond breaks, releasing N-methylaniline and benzenesulfonic acid.[1]
    
Interactive Troubleshooting: "My compound is disappearing in acidic media."
ObservationProbable CauseVerification Protocol
Recovery < 90% at pH 1-2 Acid Hydrolysis (Slow)Check for Benzenesulfonic acid peak (RT ~2-3 min on C18).
Recovery < 90% at pH 4-7 Adsorption/Precipitation Add 50% Organic Solvent (MeCN) to the vial and sonicate.[1] Retest.
New Peak at RRT ~0.4 Impurity Release Check starting material purity; sulfonamides often contain residual amine.[1]
Visualization: Acid Hydrolysis Pathway

The following diagram illustrates the high-energy barrier pathway required to hydrolyze this molecule.

HydrolysisPathway Parent N-Methyl-N-phenyl- benzenesulfonamide Protonated Protonated Intermediate [R-SO2-NH(+)-R'] Parent->Protonated + H+ (Fast Equilibrium) Transition Transition State (Water Attack on S) Protonated->Transition + H2O (Slow, Rate Limiting) Products Products: 1. Benzenesulfonic Acid 2. N-Methylaniline Transition->Products S-N Cleavage

Figure 1: Acid-catalyzed hydrolysis requiring significant thermal activation energy.[1]

Module B: Photostability & Oxidative Degradation

Status: Photosensitive | Risk: High[1]

Mechanism of Action

Sulfonamides absorb UV radiation (absorption max ~254 nm).[1] Upon excitation, the


 bond can undergo homolytic cleavage. This is the primary degradation pathway in dilute solutions exposed to ambient light.[1]

Degradation Products:

  • N-Methylaniline: Formed via radical abstraction.[1]

  • Sulfinic/Sulfonic Acids: Formed from the sulfonyl radical.[1]

  • Polymerization Artifacts: Radical recombination products.[1]

Protocol: Photostability Validation

Objective: Distinguish between thermal instability and photosensitivity.

  • Preparation: Prepare two vials of 100 µM N-Methyl-N-phenylbenzenesulfonamide in 50:50 MeCN:Water.

  • Condition A (Control): Wrap vial completely in aluminum foil (Dark Control).

  • Condition B (Stress): Place unwrapped vial in a light chamber (or sunny windowsill) for 24 hours.

  • Analysis: Inject both samples.

    • Result: If Vial A is 99% and Vial B is <90%, the molecule is photolabile .

Visualization: Photolytic Cleavage

Photolysis Parent Parent Molecule (Ground State) Excited Excited State (UV Absorption) Parent->Excited hν (UV Light) RadicalPair Radical Pair [Ph-SO2* + *N(Me)Ph] Excited->RadicalPair Homolytic Fission Prod1 N-Methylaniline RadicalPair->Prod1 H-Abstraction Prod2 Benzenesulfinic Acid (Oxidizes to Sulfonic Acid) RadicalPair->Prod2 Radical Stabilization

Figure 2: Radical-mediated degradation pathway triggered by UV exposure.[1]

Module C: Analytical Method & Troubleshooting

Context: Separation of the parent compound from its amine degradation product (N-methylaniline) is critical.[1]

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse or Waters BEH), 3.5 µmStandard hydrophobicity is sufficient for retention.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the sulfonamide, improving peak shape.
Mobile Phase B AcetonitrileMethanol can cause higher backpressure; MeCN is preferred for UV transparency.[1]
Gradient 5% B to 95% B over 10 minEnsures elution of the non-polar parent (late eluter) and polar degradants (early eluters).
Detection 254 nmMax absorption for the phenyl rings.[1]
Common Analytical Issues

Q: I see a "Ghost Peak" at the solvent front.

  • A: This is likely Benzenesulfonic acid (if hydrolysis occurred).[1] It is highly polar and elutes immediately on standard C18 columns.[1] Use a C18-Aq (aqueous stable) column to retain it if quantification is needed.[1]

Q: The peak for N-Methyl-N-phenylbenzenesulfonamide is tailing.

  • A: This compound has no basic nitrogen (the amide N is not basic). Tailing is likely due to column overload or secondary interactions with silanols.[1] Increase buffer strength (e.g., 10 mM Ammonium Acetate) or reduce injection volume.[1]

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in DMSO stocks? A: Yes. It is stable in DMSO at -20°C for >12 months.[1] Avoid repeated freeze-thaw cycles, which can introduce moisture.[1] If moisture enters, the hygroscopic nature of DMSO can promote slow hydrolysis over years.

Q2: Can I use basic buffers (pH 10) for extraction? A: Yes. Unlike secondary sulfonamides (


), this tertiary sulfonamide cannot be deprotonated.[1] It remains neutral and extractable into organic solvents (DCM, Ethyl Acetate) even at high pH.[1] This is a key purification advantage.[1]

Q3: What is the major impurity I should look for in the raw material? A: N-Methylaniline . This is the synthetic precursor. It is toxic and should be controlled.[1] It will elute significantly earlier than the sulfonamide in RP-HPLC.[1]

References

  • Mechanism of Sulfonamide Hydrolysis

    • RSC.[1] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.

  • Photolytic Cleavage

    • Boreen, A. L., et al. Photodegradation of sulfonamides.[1] Environmental Science & Technology.[1]

  • Analytical Methodologies

    • PubChem.[1] N-Phenylbenzenesulfonamide Compound Summary (LC-MS Data).

  • Radical Chemistry of Sulfonamides

    • NIH/PMC.[1] Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.

Sources

Optimization

Technical Support Center: Efficient Synthesis of N-Methyl-N-phenylbenzenesulfonamide

Executive Summary The synthesis of N-Methyl-N-phenylbenzenesulfonamide involves the sulfonylation of N-methylaniline with benzenesulfonyl chloride. While often performed under standard basic conditions (Schotten-Baumann)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-Methyl-N-phenylbenzenesulfonamide involves the sulfonylation of N-methylaniline with benzenesulfonyl chloride. While often performed under standard basic conditions (Schotten-Baumann), reaction efficiency can degrade due to steric factors, moisture sensitivity, or slow kinetics.

This guide provides an evidence-based approach to catalyst selection, focusing on Nucleophilic Catalysis (DMAP) to accelerate kinetics and Phase Transfer Catalysis (PTC) for biphasic green chemistry applications.

Catalyst Selection Matrix

Use this table to select the optimal catalytic system based on your specific constraints.

Catalyst SystemMechanismKey AdvantageRecommended For
DMAP (5-10 mol%) (4-Dimethylaminopyridine)Nucleophilic Catalysis Forms highly reactive N-sulfonylpyridinium ion.Fastest Kinetics Boosts reaction rate by 10-100x; effective for deactivated amines.High-throughput synthesis; Anhydrous organic solvents (DCM, THF).
None (Base Only) (Pyridine/TEA)General Base Catalysis Neutralizes HCl byproduct.[1]Cost-Effective Simple workup if volatile bases are used.Standard, non-critical synthesis where time is not a constraint.
TBAB / TEBA (Quaternary Ammonium Salts)Phase Transfer Catalysis (PTC) Shuttles reactants across phases.Green Chemistry Enables reaction in Water/DCM or Water/Toluene biphasic systems.Large-scale production; Avoiding anhydrous solvents.
Sc(OTf)₃ (Scandium Triflate)Lewis Acid Catalysis Activates sulfonyl chloride electrophilicity.Neutral Conditions Avoids strongly basic conditions that might degrade sensitive groups.Substrates with base-sensitive functional groups (e.g., esters).
Technical Troubleshooting Guide (Q&A)
Issue 1: "My reaction conversion stalls at 60-70% despite excess reagents."

Diagnosis: This is often due to the hydrolysis of benzenesulfonyl chloride before it can react with the amine. In the presence of trace moisture, the sulfonyl chloride converts to benzenesulfonic acid, which is unreactive.

Scientific Solution:

  • Switch to DMAP Catalysis: The formation of the N-sulfonylpyridinium intermediate is faster than the rate of hydrolysis.

  • Protocol Adjustment: Add DMAP (5-10 mol%) to the reaction mixture before adding the sulfonyl chloride.

  • Self-Validation: Monitor the disappearance of the sulfonyl chloride spot on TLC (usually higher Rf than the acid). If the spot disappears but product yield is low, hydrolysis is the culprit.

Issue 2: "I need to avoid Pyridine due to purification difficulties/toxicity."

Diagnosis: Pyridine is difficult to remove completely and interferes with some biological assays.

Scientific Solution: Use a Biphasic System with an inorganic base.

  • Solvent: DCM / Water (1:1).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Catalyst: TBAB (Tetrabutylammonium bromide) at 5 mol%.

  • Mechanism: The inorganic base stays in the water layer, neutralizing acid. TBAB shuttles the phenoxide/amine species to the interface for reaction.

  • Purification: Simply separate the organic layer and wash with dilute HCl. No pyridine distillation required.

Issue 3: "Is bis-sulfonylation a risk with this substrate?"

Expert Insight: No. Unlike primary amines (e.g., aniline), your substrate is N-methylaniline (a secondary amine). It has only one reactive N-H bond. Bis-sulfonylation is chemically impossible at the nitrogen center.

  • Note: If you observe a byproduct, check for C-sulfonylation (ring sulfonation), although this typically requires harsh conditions (high heat, strong Lewis acids) and is rare in standard protocols.

Visualizing the Solution
A. Mechanism of DMAP Nucleophilic Catalysis

The diagram below illustrates why DMAP is superior to standard bases. It forms a "super-electrophile" intermediate that is immune to steric hindrance from the N-methyl group.

DMAP_Mechanism SulfonylCl Benzenesulfonyl Chloride Intermediate [N-Sulfonylpyridinium] Active Intermediate SulfonylCl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product N-Methyl-N-phenyl benzenesulfonamide Intermediate->Product Rapid Transfer Byproduct DMAP-H+ (Regenerated) Intermediate->Byproduct + Cl- Amine N-Methylaniline (Substrate) Amine->Product Byproduct->DMAP Base Regen

Caption: DMAP acts as a nucleophilic shuttle, forming a highly reactive intermediate that transfers the sulfonyl group to the amine faster than hydrolysis can occur.

B. Troubleshooting Workflow

Follow this logic path to resolve low yields.

Troubleshooting_Flow Start Start: Low Yield (<70%) CheckTLC Check TLC: Is Sulfonyl Cl remaining? Start->CheckTLC YesRemains Yes: Reaction Stalled CheckTLC->YesRemains Slow NoRemains No: Consumed CheckTLC->NoRemains Fast Kinetics Issue: Slow Kinetics YesRemains->Kinetics Hydrolysis Issue: Hydrolysis (Moisture) NoRemains->Hydrolysis Sol_Dry Action: Dry Solvents + Increase Amine Hydrolysis->Sol_Dry Sol_DMAP Action: Add DMAP (Nucleophilic Cat.) Kinetics->Sol_DMAP

Caption: Diagnostic logic for distinguishing between kinetic stalling and reagent decomposition.

Detailed Experimental Protocol (DMAP-Catalyzed)

Objective: Synthesis of N-Methyl-N-phenylbenzenesulfonamide (10 mmol scale).

Reagents:

  • N-Methylaniline: 1.07 g (10 mmol)

  • Benzenesulfonyl chloride: 1.94 g (11 mmol, 1.1 equiv)

  • Triethylamine (TEA): 1.52 g (15 mmol, 1.5 equiv)

  • Catalyst: DMAP: 0.12 g (1 mmol, 10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask and cool under Nitrogen. Add DCM, N-Methylaniline, TEA, and DMAP . Stir until dissolved.

  • Addition: Cool the mixture to 0°C (ice bath). Add Benzenesulfonyl chloride dropwise over 5 minutes.

    • Why? Exothermic reaction control prevents thermal decomposition.

  • Reaction: Remove ice bath and stir at Room Temperature for 1-2 hours.

    • Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The Sulfonyl Chloride spot (

      
      ) should disappear.
      
  • Workup:

    • Quench with 10 mL water.

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove TEA and DMAP.

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water if necessary, though crude purity is often >95%.

References
  • Mandhane, P. G., et al. (2010). "Sulfonylation of aromatic amines catalyzed by DMAP." Tetrahedron Letters.

  • Deng, X., & Mani, N. S. (2006).[2] "Reaction of N-Methylaniline with Sulfonyl Chlorides: A Green Chemistry Approach." Green Chemistry.

  • BenchChem Technical Support. (2025). "Troubleshooting Sulfonamide Synthesis: Hydrolysis and Selectivity."

  • MDPI Molecules. (2023). "Mechanistic Insights into DMAP-Catalyzed Acyl and Sulfonyl Transfer."

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: N-Methyl-N-phenylbenzenesulfonamide vs. N-Substituted Alternatives

Executive Summary N-Methyl-N-phenylbenzenesulfonamide (CAS: 4231-59-0) represents a distinct class of tertiary sulfonamides characterized by exceptional hydrolytic stability and a "locked" conformational profile. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-N-phenylbenzenesulfonamide (CAS: 4231-59-0) represents a distinct class of tertiary sulfonamides characterized by exceptional hydrolytic stability and a "locked" conformational profile. Unlike its secondary analog, N-phenylbenzenesulfonamide, the N-methylated variant lacks an acidic proton, rendering it inert to basic extraction and highly resistant to nucleophilic attack.

This guide analyzes the critical performance differences between these scaffolds. For drug development professionals, the N-methyl derivative serves two primary roles: as a robust protecting group capable of withstanding harsh alkaline conditions, and as a conformational probe to study steric constraints in sulfonamide-based pharmacophores.

Part 1: Physicochemical Performance Profile

The introduction of the methyl group at the nitrogen center fundamentally alters the physicochemical landscape of the molecule. The table below contrasts the N-methyl variant with its direct secondary precursor (N-phenylbenzenesulfonamide) and a standard aliphatic analog (N-phenylmethanesulfonamide).

Table 1: Comparative Physicochemical Data
FeatureN-Methyl-N-phenylbenzenesulfonamide N-Phenylbenzenesulfonamide N-Phenylmethanesulfonamide
Structure Type Tertiary Sulfonamide (Aromatic)Secondary Sulfonamide (Aromatic)Secondary Sulfonamide (Aliphatic)
Acidic Proton None (Neutral)Yes (pKa ~9.5–10.0)Yes (pKa ~10.5)
Base Solubility Insoluble (Stays in Organic Phase)Soluble (Forms Water-Soluble Salt)Soluble (Forms Water-Soluble Salt)
Hydrolytic Stability High (Resists boiling NaOH/HCl)Moderate (Cleavable in strong acid)Low to Moderate
Lipophilicity High (cLogP ~2.6–2.8)Moderate (cLogP ~1.8–2.0)Low
Conformation Twisted/Locked (Steric clash)Planar/FlexibleFlexible
Primary Utility Robust Protection / ScaffoldingBase-Soluble IntermediateLabile Protecting Group

Key Insight: The insolubility of N-Methyl-N-phenylbenzenesulfonamide in aqueous base is a critical purification advantage. In a crude reaction mixture containing both the N-methyl product and unreacted N-H precursor, a simple wash with 1M NaOH will extract the N-H contaminant into the aqueous layer, leaving the pure N-methyl product in the organic phase.

Part 2: Mechanistic Insight & Conformational Locking

The "Steric Lock" Effect

In secondary sulfonamides (N-Ph-SO₂-Ph), the N-H bond often aligns to allow hydrogen bonding or minimize dipole interactions, leading to a relatively planar geometry around the nitrogen.

In N-Methyl-N-phenylbenzenesulfonamide , the N-methyl group introduces significant steric bulk. To minimize repulsion between the methyl group, the phenyl ring, and the sulfonyl oxygens, the molecule adopts a twisted gauche conformation .

  • Consequence: This twist prevents the nitrogen lone pair from effectively donating into the aromatic ring or the sulfonyl group, altering the electronic properties compared to the N-H analog. This "locking" is often exploited in medicinal chemistry to rigidify a drug scaffold and improve receptor binding selectivity.

Reactivity & Cleavage

Standard acid/base hydrolysis (e.g., HBr/AcOH or NaOH/EtOH) often fails to cleave the N-methyl-N-phenylbenzenesulfonyl bond due to steric hindrance and the lack of a protonation handle.

  • The Solution: Selective cleavage requires Lewis Acid catalysis. A proven method utilizes Bismuth(III) Triflate , which coordinates to the sulfonyl oxygens, weakening the S-N bond and allowing nucleophilic attack/cleavage under milder conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validating)

Objective: Synthesize N-Methyl-N-phenylbenzenesulfonamide from N-methylaniline.

  • Reagents: Dissolve N-methylaniline (10 mmol) and Triethylamine (12 mmol) in dry Dichloromethane (DCM, 20 mL). Cool to 0°C.

  • Addition: Dropwise add Benzenesulfonyl chloride (10.5 mmol) over 15 minutes. The slight excess ensures complete consumption of the amine.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Validation (Purification Step):

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess amine/TEA.

    • Wash with 1M NaOH (2 x 10 mL). Crucial Step: This removes any unmethylated sulfonamide or hydrolyzed sulfonyl chloride by-products.

    • Dry over MgSO₄ and concentrate.

  • Result: The product typically crystallizes as a white solid upon triturating with cold hexane.

Protocol B: Selective Cleavage via Lewis Acid Catalysis

Objective: Cleave the robust N-Me-N-Ph sulfonamide bond using Bi(OTf)₃. Reference: Adapted from catalytic methods for tertiary sulfonamide cleavage.

  • Setup: In a sealed tube, dissolve N-Methyl-N-phenylbenzenesulfonamide (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Catalyst: Add Bi(OTf)₃ (5 mol%) .

  • Conditions: Heat to 85°C for 2–4 hours.

  • Workup: Cool to RT, filter through a celite pad to remove the catalyst, and concentrate.

  • Mechanism: The Bi(III) species activates the sulfonyl group, facilitating C-N bond cleavage or hydrolysis depending on the specific nucleophile/solvent system present.

Part 4: Visualization of Pathways

The following diagram illustrates the synthesis logic and the distinct cleavage pathway required for the N-methyl derivative.

G start N-Methylaniline reagent + PhSO2Cl (TEA, DCM, 0°C) product N-Methyl-N-phenyl- benzenesulfonamide (Tertiary, Stable) start->product Sulfonylation nh_analog N-Phenyl- benzenesulfonamide (Secondary, Acidic) product->nh_analog Vs. (Lack of N-Me) cleavage_fail Standard Hydrolysis (NaOH or HCl) FAILS product->cleavage_fail cleavage_success Lewis Acid Catalysis (Bi(OTf)3, 85°C) product->cleavage_success amine_recovery Amine Recovered cleavage_success->amine_recovery

Figure 1: Synthesis workflow and the divergence in cleavage stability between tertiary and secondary sulfonamides.

References

  • BenchChem. (2025).[1] A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. Retrieved from

  • Eren, B., Demir, S., Dal, H., & Hökelek, T. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E. Retrieved from

  • PubChem. (2025).[2] N-Phenylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from

  • Sahoo, H., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides. ACS Omega. Retrieved from

  • Perlovich, G. L., et al. (2006). Sulfonamide conformations and packing. Crystallography Reports.

Sources

Comparative

comparative study of N-Methyl-N-phenylbenzenesulfonamide synthesis methods

Topic: Comparative Study of N-Methyl-N-phenylbenzenesulfonamide Synthesis Methods Content Type: Publish Comparison Guide [1][2] Executive Summary N-Methyl-N-phenylbenzenesulfonamide (CAS 90-10-8) is a critical tertiary s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of N-Methyl-N-phenylbenzenesulfonamide Synthesis Methods Content Type: Publish Comparison Guide

[1][2]

Executive Summary

N-Methyl-N-phenylbenzenesulfonamide (CAS 90-10-8) is a critical tertiary sulfonamide scaffold used as a plasticizer, a pharmaceutical intermediate, and a model compound for studying sulfonamide bond stability.[1][2] Its synthesis typically follows two distinct retrosynthetic disconnections: the sulfonylation of N-methylaniline (Method A) or the ** N-methylation of N-phenylbenzenesulfonamide** (Method B).[1][2]

This guide objectively compares these methodologies, analyzing yield, atom economy, and scalability to assist researchers in selecting the optimal route for their specific constraints.

Product Characterization

Before detailing the synthesis, the target compound's physicochemical profile is established for identification.[3]

PropertyValueNotes
IUPAC Name N-Methyl-N-phenylbenzenesulfonamide
CAS Number 90-10-8
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Melting Point 78–80 °C (Lit.)[1][2][4]Note: Some commercial sources cite higher ranges (160°C), often confusing it with the unmethylated parent or amide analogs.[2] Pure tertiary sulfonamides typically have lower MPs due to the absence of H-bond donors.[1][2]
Solubility Soluble in DCM, Acetone, Ethanol; Insoluble in Water

Method A: Sulfonylation of N-Methylaniline (The Benchmark)

This is the industry-standard "Gold Method" due to the ready availability of N-methylaniline and benzenesulfonyl chloride.[1][2] It proceeds via nucleophilic attack of the secondary amine on the sulfonyl sulfur, followed by elimination of HCl.

Mechanism & Logic

The reaction requires a base to neutralize the HCl byproduct, driving the equilibrium forward.

  • Traditional Approach: Uses Pyridine as both solvent and base.[1][2][5] Effective but odorous and requires difficult workup.[1][2]

  • Modern/Green Approach: Uses Water as solvent with Na₂CO₃ or NaOH .[1][2] This "Schotten-Baumann" type condition is superior for safety and E-factor.[1][2]

Experimental Protocol (Green Variant)

Based on the principles established by Deng & Mani (2006).[2]

Reagents:

  • Benzenesulfonyl chloride (1.0 equiv)[2]

  • N-Methylaniline (1.0 equiv)[1][2]

  • Sodium Carbonate (Na₂CO₃) (1.1 equiv)[2]

  • Solvent: Water (Tap water is sufficient)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve Na₂CO₃ (1.1 equiv) in water (approx. 5 mL per mmol of reactant) in a round-bottom flask.

  • Amine Addition: Add N-methylaniline (1.0 equiv) to the aqueous base.[1][2] The amine may form an emulsion; vigorous stirring is essential.[1][2]

  • Sulfonylation: Add benzenesulfonyl chloride (1.0 equiv) dropwise at Room Temperature (RT). Note: The reaction is exothermic; cooling to 0°C is optional but recommended for large scales to control heat.[1]

  • Reaction: Stir vigorously at RT for 1–4 hours. The product will precipitate as a solid or form a distinct oil layer that solidifies upon cooling.[2]

  • Workup:

    • If Solid: Filter the precipitate, wash with water (to remove salts), and wash with dilute HCl (to remove unreacted amine).[2]

    • If Oily: Extract with Ethyl Acetate or DCM, wash with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Performance Data:

  • Yield: 85–98%[1]

  • Atom Economy: High (Byproducts are NaCl, CO₂, H₂O).[2]

  • Scalability: Excellent (No organic solvent waste in the reaction phase).[2]

Method B: N-Alkylation of N-Phenylbenzenesulfonamide (The Alternative)

This method is preferred when N-phenylbenzenesulfonamide is the available stock or when handling liquid amines (like N-methylaniline) is undesirable due to toxicity/volatility concerns.[1][2]

Mechanism & Logic

This is a classic Sₙ2 substitution.[1][2] The sulfonamide proton (pKₐ ~10) is deprotonated by a base (K₂CO₃), generating a sulfonamidate anion that attacks the methylating agent (MeI or Dimethyl Sulfate).[2]

Experimental Protocol

Reagents:

  • N-Phenylbenzenesulfonamide (1.0 equiv)[1][2]

  • Methyl Iodide (MeI) (1.2–1.5 equiv) Warning: Neurotoxic[2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

  • Solvent: Acetone or DMF[1]

Step-by-Step Workflow:

  • Deprotonation: Dissolve N-phenylbenzenesulfonamide in Acetone (or DMF). Add anhydrous K₂CO₃.[1][2] Stir for 15 minutes at RT.[1][2]

  • Alkylation: Add Methyl Iodide dropwise.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 2–6 hours. Monitor by TLC (The N-H starting material is more polar than the N-Me product).[1][2]

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KI).[2]

    • Evaporate the solvent.[1][2][3][6]

    • Dissolve residue in DCM, wash with water.[2]

  • Purification: Column chromatography or recrystallization is often required to remove trace over-alkylated byproducts or unreacted starting material.[1][2]

Performance Data:

  • Yield: 90–95%[1]

  • Atom Economy: Lower (Loss of Iodide/Sulfate leaving groups).[2]

  • Safety: Lower (MeI is a specific target organ toxicant).[1][2]

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two primary methods.

FeatureMethod A: Sulfonylation (Green)Method B: N-Alkylation
Starting Materials Sulfonyl Chloride + Secondary AminePrimary Sulfonamide + Alkyl Halide
Reagent Cost LowModerate (MeI is expensive)
Green Chemistry High (Water solvent, benign byproducts)Low (Organic solvents, toxic alkylating agents)
Atom Economy ExcellentModerate
Operational Ease Simple (Precipitation)Moderate (Reflux + Extraction)
Primary Risk Hydrolysis of Sulfonyl Chloride (if pH not controlled)Toxicity of Methyl Iodide
Decision Logic Visualization

The following diagram guides the selection process based on available starting materials and laboratory constraints.

SynthesisSelection Start Start: Select Precursors CheckAmine Is N-Methylaniline available? Start->CheckAmine CheckSulf Is N-Phenylbenzene- sulfonamide available? CheckAmine->CheckSulf No MethodA METHOD A: Sulfonylation (Green Protocol) CheckAmine->MethodA Yes CheckSulf->Start Acquire Materials Constraint Constraint: Avoid Toxic Alkylating Agents? CheckSulf->Constraint Yes MethodB METHOD B: N-Alkylation (SN2 Reaction) Constraint->MethodA Yes (Buy Amine) Constraint->MethodB No (Use MeI)

Caption: Decision tree for selecting the synthesis route. Green paths indicate environmentally superior options.[7]

Synthesis Pathway Diagram

The chemical transformation for the recommended Method A is visualized below to illustrate the mechanism.

ReactionMechanism R1 Benzenesulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate (Transition State) R1->Inter + R2 R2 N-Methylaniline (Nucleophile) R2->Inter Prod N-Methyl-N-phenyl- benzenesulfonamide Inter->Prod - HCl Byprod HCl (Neutralized by Base) Inter->Byprod

Caption: Mechanistic flow of the Sulfonylation reaction (Method A).

Troubleshooting & Optimization

  • Hydrolysis Competition (Method A): Benzenesulfonyl chloride can hydrolyze to sulfonic acid in water.[1][2] Solution: Ensure the amine is added before the sulfonyl chloride and keep the temperature low (0–10°C) during addition if yield is low.

  • Oiling Out (Method A): If the product forms an oil, it may trap impurities.[2] Solution: Seed with a crystal of pure product or scratch the flask wall to induce crystallization.[2] Alternatively, extract with DCM.[2][8]

  • Incomplete Alkylation (Method B): Mono-methylation can be sluggish.[1][2] Solution: Use a stronger base like NaH (Sodium Hydride) in dry THF if K₂CO₃/Acetone is too slow, though this requires strictly anhydrous conditions.[2]

References

  • Deng, X., & Mani, N. S. (2006).[2] A facile, environmentally benign sulfonamide synthesis in water.[2][7] Green Chemistry, 8(9), 835-838.[2]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols and Disulfides into Sulfonamides with H₂O₂–ZrCl₄.[1][2] Synlett, 2009(17), 2773-2776.[2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 135963, N-Methyl-N-phenylbenzenesulfonamide.[1][2] [2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard reference for sulfonylation protocols).

Sources

Validation

Comparative Guide: Cost &amp; Process Analysis of N-Methyl-N-phenylbenzenesulfonamide Synthesis

Executive Summary The synthesis of N-methyl-N-phenylbenzenesulfonamide (CAS: 5183-78-8) represents a classic case study in process optimization where raw material costs intersect with green chemistry principles. While of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-methyl-N-phenylbenzenesulfonamide (CAS: 5183-78-8) represents a classic case study in process optimization where raw material costs intersect with green chemistry principles. While often treated as a trivial sulfonylation, the choice of route significantly impacts the Cost of Goods Sold (COGS) and the Environmental Factor (E-factor) at scale.

This guide objectively compares three distinct synthetic pathways. Route 1 (Direct Sulfonylation) remains the industrial benchmark for cost-efficiency. Route 2 (Stepwise Methylation) is chemically viable but economically inferior for bulk production, reserved primarily for combinatorial library generation. Route 3 (Aqueous Green Synthesis) offers a compelling alternative, matching Route 1 in yield while reducing solvent disposal costs by >40%.

Route 1: Direct Sulfonylation (The Industrial Benchmark)

This route utilizes the convergent coupling of benzenesulfonyl chloride with N-methylaniline. It is the most direct path, minimizing unit operations and maximizing atom economy.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the secondary amine (N-methylaniline) on the sulfonyl sulfur. The choice of base is critical not just for neutralizing the HCl byproduct but for acting as a phase-transfer catalyst in biphasic systems.

Experimental Protocol (Self-Validating)
  • Scale: 100 mmol

  • Reagents:

    • Benzenesulfonyl chloride (17.6 g, 100 mmol)

    • N-Methylaniline (10.7 g, 100 mmol)

    • Sodium Hydroxide (10% aq. solution, 120 mmol)

    • Solvent: Acetone/Water (1:1 v/v, 100 mL)

Step-by-Step Workflow:

  • Charge: Dissolve N-methylaniline in Acetone/Water mixture in a round-bottom flask equipped with a dropping funnel.

  • Control: Cool the solution to 0–5 °C. Critical: Exotherms can lead to hydrolysis of the sulfonyl chloride if temp > 10 °C.

  • Addition: Add benzenesulfonyl chloride dropwise over 30 minutes. Simultaneously, add NaOH solution to maintain pH ~9–10.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Evaporate acetone under reduced pressure. The product precipitates as a solid or oil.

  • Purification: Wash the precipitate with dilute HCl (to remove unreacted amine) and water. Recrystallize from ethanol if necessary.

  • Validation: Target Yield: 95–98%. Melting Point: 78–80 °C.

Cost Analysis (Per kg Product)

Estimates based on bulk commercial pricing (2025).

ComponentMass Required (kg)Unit Cost ($/kg)Cost Contribution ($)
Benzenesulfonyl Chloride 0.72$2.00$1.44
N-Methylaniline 0.44$2.80$1.23
Solvents/Base ~2.00$0.50$1.00
Total Raw Material Cost ~$3.67 / kg

Route 2: Stepwise N-Methylation (The Library Approach)

This route involves synthesizing N-phenylbenzenesulfonamide first, followed by N-methylation. While less efficient for the target molecule, it is often used when a researcher has a library of primary sulfonamides and needs to methylate them late-stage.

Mechanistic Insight

The sulfonamide nitrogen is relatively acidic (pKa ~10). Deprotonation requires a base (K₂CO₃ or NaH), followed by Sₙ2 attack on a methylating agent (MeI or DMS).

Experimental Protocol
  • Step 1: Sulfonylation of Aniline (Standard Schotten-Baumann).

  • Step 2: Methylation.

    • Dissolve N-phenylbenzenesulfonamide (1 eq) in DMF.

    • Add K₂CO₃ (2 eq) and stir for 15 min.

    • Add Methyl Iodide (1.2 eq) dropwise. Stir 4h at 60 °C.

Critical Drawbacks
  • Atom Economy: Uses Iodine (MW 126.9) as a leaving group, which is massive waste compared to Chloride (MW 35.5) in Route 1.

  • Toxicity: Methyl Iodide is a neurotoxin; Dimethyl Sulfate is a carcinogen.

  • Cost: Two unit operations double the labor and overhead.

Cost Analysis (Per kg Product)
ComponentMass Required (kg)Unit Cost ($/kg)Cost Contribution ($)
Aniline 0.38$1.50$0.57
Benzenesulfonyl Chloride 0.72$2.00$1.44
Methyl Iodide 0.60$25.00$15.00
DMF/Base ~5.00$1.50$7.50
Total Raw Material Cost ~$24.51 / kg

Verdict: Economically unviable for bulk synthesis.

Route 3: Green Aqueous Synthesis (The Sustainable Choice)

An optimization of Route 1 that eliminates organic solvents entirely, utilizing surfactant-mediated chemistry or simple mechanical agitation in water.

Protocol Highlights
  • Medium: 100% Water.

  • Catalyst: No phase transfer catalyst required if vigorous agitation (high shear mixing) is used.

  • Workup: Product precipitates directly from water; filtration is the only isolation step. No extraction or evaporation needed.

Performance Data
  • Yield: 96% (Comparable to Route 1).

  • E-Factor: < 0.5 (Excellent).

  • Cost: Reduces solvent costs by 90% compared to Route 1.

Comparative Analysis & Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on scale and available starting materials.

SynthesisRoutes Start Target: N-Methyl-N-phenylbenzenesulfonamide CheckStock Is N-Methylaniline Available? Start->CheckStock Route1 Route 1: Direct Sulfonylation (Recommended for Bulk) CheckStock->Route1 Yes (Standard) Route2 Route 2: Stepwise Methylation (Only for Library/SAR) CheckStock->Route2 No (Only Aniline available) Route3 Route 3: Green Aqueous (Best E-Factor) CheckStock->Route3 Yes (Eco-Priority) Cost1 Cost1 Route1->Cost1 Cost: ~$3.70/kg Cost2 Cost2 Route2->Cost2 Cost: ~$24.50/kg Cost3 Cost3 Route3->Cost3 Cost: ~$3.20/kg

Figure 1: Decision logic for synthesis route selection. Green nodes indicate recommended pathways.

Summary Comparison Table
MetricRoute 1: Direct SulfonylationRoute 2: N-MethylationRoute 3: Green Aqueous
Estimated RMC ($/kg) $3.67 $24.51$3.20
Step Count 121
Atom Economy HighLow (Iodide waste)High
E-Factor (Waste/Product) ~3–5>15< 1
Scalability ExcellentPoorGood
Safety Profile Moderate (Corrosives)High Risk (Neurotoxins)Best (Water only)

References

  • Synthesis of N-phenylsulfonamide derivatives. PubMed. Comparison of sulfonylation yields and enzyme inhibition properties. Available at: [Link]

  • Benzenesulfonyl Chloride Market Analysis. Zauba/ChemAnalyst. Bulk pricing data for benzenesulfonyl chloride and aniline derivatives (2024-2025). Available at: [Link]

  • Green process synthesis method of sulfanilamide.Google Patents (CN113336680B). Methodologies for water-based sulfonylation and purification.
  • PubChem Compound Summary: N-Methylbenzenesulfonamide. National Library of Medicine. Physical properties and safety data (CAS 5183-78-8). Available at: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-phenylbenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.